molecular formula C22H27FN4O2 B12728018 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- CAS No. 162254-26-4

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)-

Cat. No.: B12728018
CAS No.: 162254-26-4
M. Wt: 398.5 g/mol
InChI Key: HFEMLVREJWONDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperazine moiety attached to a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the fusion with a pyridine ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, and the fluorophenyl group is attached via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Share structural similarities and biological activities.

    Pyridine-based compounds: Exhibit comparable chemical reactivity and applications.

    Piperazine-containing molecules: Known for their pharmacological properties.

Uniqueness

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

162254-26-4

Molecular Formula

C22H27FN4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-[6-[4-(4-fluorophenyl)piperazin-1-yl]hexyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C22H27FN4O2/c23-18-7-9-19(10-8-18)26-16-14-25(15-17-26)12-3-1-2-4-13-27-20-6-5-11-24-21(20)29-22(27)28/h5-11H,1-4,12-17H2

InChI Key

HFEMLVREJWONDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.